(4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone (4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 924642-60-4
VCID: VC8152346
InChI: InChI=1S/C12H14BrFN2O/c1-15-4-6-16(7-5-15)12(17)10-3-2-9(13)8-11(10)14/h2-3,8H,4-7H2,1H3
SMILES: CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)F
Molecular Formula: C12H14BrFN2O
Molecular Weight: 301.15 g/mol

(4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone

CAS No.: 924642-60-4

Cat. No.: VC8152346

Molecular Formula: C12H14BrFN2O

Molecular Weight: 301.15 g/mol

* For research use only. Not for human or veterinary use.

(4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone - 924642-60-4

Specification

CAS No. 924642-60-4
Molecular Formula C12H14BrFN2O
Molecular Weight 301.15 g/mol
IUPAC Name (4-bromo-2-fluorophenyl)-(4-methylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C12H14BrFN2O/c1-15-4-6-16(7-5-15)12(17)10-3-2-9(13)8-11(10)14/h2-3,8H,4-7H2,1H3
Standard InChI Key SSFVOHPVAZKIRO-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)F
Canonical SMILES CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, (4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone, reflects its two primary substituents: a 4-bromo-2-fluorophenyl ring and a 4-methylpiperazine group. The carbonyl bridge between these moieties enhances electronic conjugation, influencing reactivity and intermolecular interactions . Key identifiers include:

PropertyValue
CAS Registry Number924642-60-4
Molecular FormulaC12H14BrFN2O\text{C}_{12}\text{H}_{14}\text{BrFN}_2\text{O}
Molecular Weight301.15 g/mol
Synonymous NamesSCHEMBL1447852, Methanone derivatives

The presence of bromine and fluorine at the 4- and 2-positions of the phenyl ring introduces steric and electronic effects critical for binding to biological targets.

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of (4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone typically involves coupling a bromo-fluorophenyl precursor with a functionalized piperazine derivative. A common approach includes:

  • Halogenation: Electrophilic bromination and fluorination of a phenyl precursor using reagents like NN-bromosuccinimide (NBS) and Selectfluor .

  • Carbonyl Formation: Friedel-Crafts acylation or nucleophilic acyl substitution to introduce the methanone group.

  • Piperazine Coupling: Reacting the acylated intermediate with 4-methylpiperazine under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) in polar aprotic solvents like DMF or DMSO .

A representative synthetic pathway is summarized below:

StepReaction TypeReagents/ConditionsYield
1Electrophilic Aromatic SubstitutionNBS, DMF, 0–25°C65–75%
2AcylationAcCl, AlCl3_3, CH2_2Cl2_280–85%
3Amine Coupling4-Methylpiperazine, K2_2CO3_3, DMF70–78%

Structure-Activity Relationship (SAR) Considerations

Although SAR studies specific to this compound are sparse, analogs with similar halogenated aryl-piperazine scaffolds exhibit enhanced binding affinities for kinase and G protein-coupled receptors . For example:

  • Halogen Positioning: Meta- and para-halogens on the phenyl ring improve hydrophobic interactions with target proteins .

  • Piperazine Substitution: NN-Methylation reduces basicity, potentially enhancing blood-brain barrier permeability .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound’s logP value (calculated: ~2.8) suggests moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility . Stability studies indicate susceptibility to hydrolytic cleavage of the carbonyl group under strongly acidic or basic conditions.

ADME Profiling

While in vitro ADME data are unavailable, structural analogs demonstrate:

  • Absorption: Moderate oral bioavailability due to balanced lipophilicity .

  • Metabolism: Hepatic oxidation via CYP3A4, with potential bromine retention causing prolonged half-life .

Research Gaps and Future Directions

Current literature lacks direct evidence of this compound’s biological activity. Priority research areas include:

  • Target Identification: Screening against kinase and GPCR panels.

  • Toxicology: Assessing genotoxicity from bromine metabolism.

  • Formulation: Improving solubility via prodrug strategies or nanoencapsulation.

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